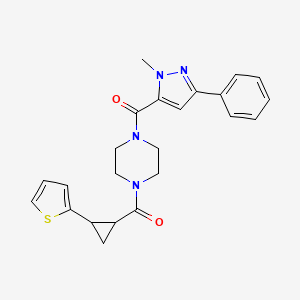
(1-methyl-3-phenyl-1H-pyrazol-5-yl)(4-(2-(thiophen-2-yl)cyclopropanecarbonyl)piperazin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(1-methyl-3-phenyl-1H-pyrazol-5-yl)(4-(2-(thiophen-2-yl)cyclopropanecarbonyl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C23H24N4O2S and its molecular weight is 420.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound (1-methyl-3-phenyl-1H-pyrazol-5-yl)(4-(2-(thiophen-2-yl)cyclopropanecarbonyl)piperazin-1-yl)methanone is a pyrazole derivative that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its synthesis, structural properties, and biological evaluations based on recent research findings.
Synthesis and Structural Characterization
The synthesis of this compound typically involves multi-step reactions that include the formation of the pyrazole ring and subsequent modifications to introduce the piperazine and thiophene moieties. The compound's structure can be represented as follows:
Recent studies have utilized various techniques such as X-ray crystallography to confirm the molecular structure, revealing critical bond lengths and angles that contribute to its biological activity. For instance, the bond lengths of C–N in the piperazine ring are indicative of its stability and reactivity .
Anticancer Properties
Research has demonstrated that pyrazole derivatives exhibit significant anticancer properties. In vitro studies on related compounds have shown promising results against various cancer cell lines. For example, a study reported that certain pyrazole analogs demonstrated cytotoxicity with IC50 values in the low micromolar range against breast (MCF-7), cervical (SiHa), and prostate (PC-3) cancer cell lines .
The mechanism of action is often linked to tubulin polymerization inhibition, where these compounds bind to the colchicine site on tubulin, disrupting microtubule dynamics essential for cell division. This was evidenced by docking studies that predicted favorable binding interactions with tubulin .
Anti-inflammatory and Antioxidant Activity
In addition to anticancer effects, pyrazole derivatives have been investigated for their anti-inflammatory and antioxidant properties. Molecular docking studies indicated that these compounds could effectively inhibit inflammatory pathways, which is crucial in managing conditions like arthritis . Moreover, some derivatives have shown potential in scavenging free radicals, thus contributing to their antioxidant capacity.
Case Studies
Several case studies have highlighted the effectiveness of pyrazole derivatives in clinical settings:
- Case Study 1 : A compound similar to our target was tested for its efficacy against MCF-7 cells, showing an IC50 value of 2.13 µM, indicating potent anticancer activity with minimal toxicity to normal cells .
- Case Study 2 : Another study evaluated a series of pyrazole derivatives against SiHa cells, revealing selective cytotoxicity with IC50 values ranging from 3.60 µM to 4.34 µM .
Data Table: Biological Activity Summary
| Compound Name | Target Cell Line | IC50 Value (µM) | Activity Type |
|---|---|---|---|
| Compound A | MCF-7 | 2.13 | Anticancer |
| Compound B | SiHa | 3.60 | Anticancer |
| Compound C | PC-3 | 4.46 | Anticancer |
| Compound D | HEK293T | >50 | Non-toxic |
Eigenschaften
IUPAC Name |
[4-(2-methyl-5-phenylpyrazole-3-carbonyl)piperazin-1-yl]-(2-thiophen-2-ylcyclopropyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O2S/c1-25-20(15-19(24-25)16-6-3-2-4-7-16)23(29)27-11-9-26(10-12-27)22(28)18-14-17(18)21-8-5-13-30-21/h2-8,13,15,17-18H,9-12,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPQQJFQHPXDIHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=CC=C2)C(=O)N3CCN(CC3)C(=O)C4CC4C5=CC=CS5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














